ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family This compound is characterized by its unique structure, which includes an amino group, a benzyloxy group, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can interact with enzymes and receptors, modulating their activity. The benzyloxy group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar structure but with a chlorophenyl group instead of a benzyloxy group.
Ethyl 6-amino-4-(4-methoxyphenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Contains a methoxyphenyl group.
Uniqueness
Ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C23H22N2O4 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(2-phenylmethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C23H22N2O4/c1-3-27-23(26)20-15(2)29-22(25)18(13-24)21(20)17-11-7-8-12-19(17)28-14-16-9-5-4-6-10-16/h4-12,21H,3,14,25H2,1-2H3 |
InChI Key |
GQLULARHODIZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2OCC3=CC=CC=C3)C#N)N)C |
Origin of Product |
United States |
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